

An In-depth Technical Guide on 3-Ethylphenol as a Volatile Organic Compound

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Compound of Interest

Compound Name: 3-Ethylphenol

Cat. No.: B1664133

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylphenol (m-ethylphenol) is an aromatic organic compound and a significant volatile organic compound (VOC) with the chemical formula $C_8H_{10}O$.^[1] It is a colorless to pale yellow liquid with a characteristic phenolic or medicinal odor.^[2] This technical guide provides a comprehensive overview of **3-ethylphenol**, focusing on its chemical and physical properties, its role in drug development, its function as a biomarker, its metabolic pathways, and detailed experimental protocols for its analysis.

Chemical and Physical Properties

3-Ethylphenol is a member of the phenol family, characterized by a hydroxyl group attached to a benzene ring, with an ethyl substituent at the meta position.^[3] This structure confers moderate volatility and slight solubility in water, with high miscibility in organic solvents like ethanol and ether.^[2]

Table 1: Chemical and Physical Properties of **3-Ethylphenol**

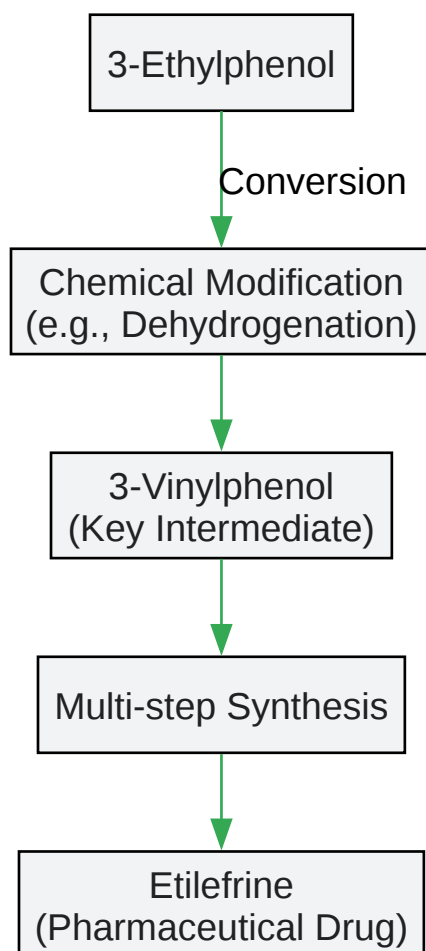
Property	Value	Reference(s)
IUPAC Name	3-ethylphenol	[3]
Synonyms	m-Ethylphenol, 1-Hydroxy-3-ethylbenzene	[3]
CAS Number	620-17-7	[3]
Molecular Formula	C ₈ H ₁₀ O	[3]
Molecular Weight	122.16 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[2]
Odor	Phenolic, medicinal	[2]
Melting Point	-4 °C	
Boiling Point	214 °C	
Flash Point	94 °C	
Density	1.001 g/mL at 25 °C	
Water Solubility	Slightly soluble	[2]
logP (Octanol-Water Partition Coefficient)	2.4	[3]

Role in Drug Development

3-Ethylphenol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[4] Its phenolic structure allows for a range of chemical modifications, making it a versatile building block in medicinal chemistry.

Intermediate in Pharmaceutical Synthesis

One notable application of **3-ethylphenol** is in the synthesis of the sympathomimetic drug, etilefrine. While not a direct precursor, **3-ethylphenol** can be converted to 3-vinylphenol, a key intermediate in the synthesis of etilefrine.[2] This synthetic pathway highlights the importance of **3-ethylphenol** in accessing more complex pharmaceutical agents.

Logical Workflow for the Role of **3-Ethylphenol** in Etilefrine Synthesis

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Caption: Synthetic pathway from **3-ethylphenol** to etilefrine.

3-Ethylphenol as a Biomarker

As a volatile organic compound, **3-ethylphenol** is present in human breath, urine, and feces, making it a potential non-invasive biomarker for various physiological and pathological states.

Biomarker of Exposure

Elevated levels of urinary **3-ethylphenol** have been associated with exposure to industrial solvents such as ethylbenzene.[5] It is also a known component of tobacco smoke, and its presence in urine can indicate smoking status.

Potential Disease Biomarker

While research is ongoing, urinary phenols are being investigated as potential biomarkers for inflammatory conditions and oxidative stress.[1][5] Further studies are needed to establish a definitive link between **3-ethylphenol** levels and specific diseases like chronic obstructive pulmonary disease (COPD) or lung cancer.[4]

Metabolic Pathways

The metabolism of **3-ethylphenol** in the body primarily occurs in the liver and involves Phase I and Phase II biotransformation reactions, aimed at increasing its water solubility to facilitate excretion.[6][7]

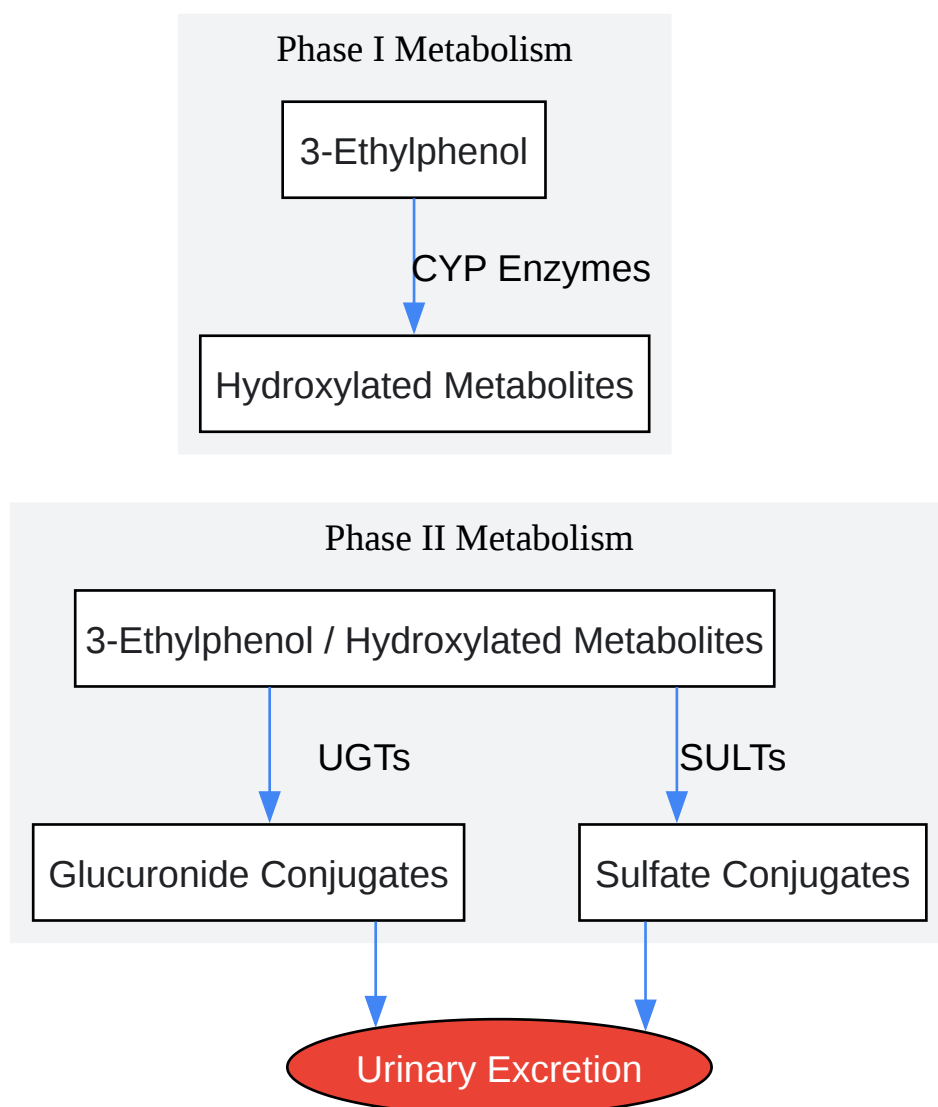
Phase I Metabolism

Phase I reactions introduce or expose functional groups. For **3-ethylphenol**, this can involve hydroxylation of the ethyl side chain or the aromatic ring, catalyzed by cytochrome P450 (CYP) enzymes.[7]

Phase II Metabolism

The hydroxyl group of **3-ethylphenol** and its Phase I metabolites undergo conjugation reactions. The primary Phase II metabolic pathways are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[8] These reactions result in the formation of highly water-soluble glucuronide and sulfate conjugates that are readily excreted in the urine.

Metabolic Pathway of 3-Ethylphenol



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Caption: Overview of **3-ethylphenol** metabolism.

Experimental Protocols

Accurate quantification of **3-ethylphenol** in biological matrices is essential for its study as a biomarker and in toxicological assessments. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

Quantification of 3-Ethylphenol in Urine by GC-MS

This protocol is adapted from a validated method for the determination of urinary phenols.[5]

Table 2: GC-MS Protocol for **3-Ethylphenol** in Urine

Step	Procedure
1. Sample Preparation	To 1 mL of urine, add an internal standard (e.g., deuterated o-cresol). Perform enzymatic hydrolysis overnight to cleave glucuronide and sulfate conjugates.
2. Liquid-Liquid Extraction	Acidify the sample and extract with an organic solvent (e.g., toluene).
3. Derivatization	Evaporate the organic extract and derivatize the residue with a silylating agent (e.g., BSTFA) to increase volatility.
4. GC-MS Analysis	Inject the derivatized sample into a GC-MS system.
GC Conditions	Column: Capillary column (e.g., 5% phenyl-methylpolysiloxane). Injector Temperature: 250 °C. Oven Program: Start at 60 °C, ramp to 280 °C. Carrier Gas: Helium.
MS Conditions	Ionization Mode: Electron Ionization (EI). Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.
5. Quantification	Quantify 3-ethylphenol based on the peak area ratio to the internal standard using a calibration curve.

Experimental Workflow for GC-MS Analysis



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Caption: Workflow for urinary **3-ethylphenol** analysis by GC-MS.

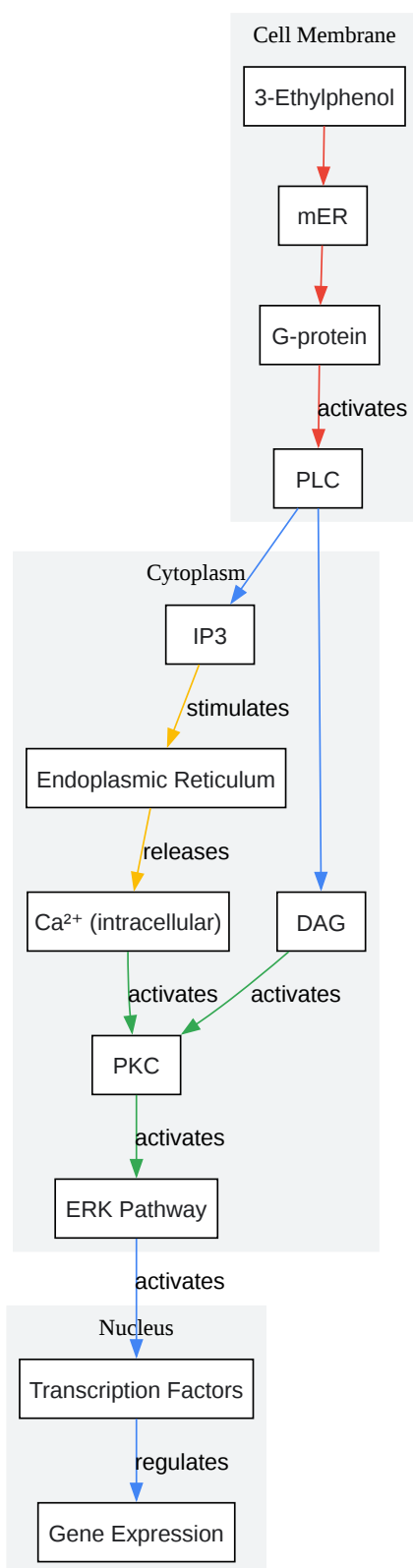
Signaling Pathways

Alkylphenols, including ethylphenol, have been shown to act as xenoestrogens and can modulate cellular signaling pathways, primarily through interactions with membrane-associated estrogen receptors (mERs).[9] This can lead to the activation of downstream pathways such as the Extracellular signal-regulated kinase (ERK) pathway and intracellular calcium signaling.[9]

Activation of ERK and Calcium Signaling

Binding of **3-ethylphenol** to mERs can trigger a rapid, non-genomic response. This involves the activation of G-proteins, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG) by phospholipase C (PLC). IP₃ stimulates the release of calcium (Ca²⁺) from the endoplasmic reticulum, increasing intracellular calcium concentrations. DAG, along with the increased Ca²⁺, activates Protein Kinase C (PKC), which can then activate the ERK pathway. The ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11]

Signaling Pathway of **3-Ethylphenol**



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Caption: **3-Ethylphenol**-induced cellular signaling cascade.

Conclusion

3-Ethylphenol is a versatile volatile organic compound with significant implications for researchers, scientists, and drug development professionals. Its role as a synthetic intermediate, a potential biomarker, and a modulator of cellular signaling pathways underscores its importance in various scientific disciplines. The detailed methodologies and pathways presented in this guide provide a foundation for further research and application of **3-ethylphenol** in science and medicine.

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